molecular formula C16H12ClNO B14284766 8-Chloro-4-(2-methylphenoxy)quinoline CAS No. 124496-00-0

8-Chloro-4-(2-methylphenoxy)quinoline

Cat. No.: B14284766
CAS No.: 124496-00-0
M. Wt: 269.72 g/mol
InChI Key: FQYLEAYGSXHJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-(2-methylphenoxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 8th position and a 2-methylphenoxy group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-(2-methylphenoxy)quinoline typically involves the reaction of 8-chloroquinoline with 2-methylphenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(2-methylphenoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-4-(2-methylphenoxy)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 8-Chloro-4-(2-methylphenoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or interfere with protein function, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-4-(2-methylphenoxy)quinoline is unique due to the presence of both the chlorine atom and the 2-methylphenoxy group, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives .

Properties

CAS No.

124496-00-0

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

8-chloro-4-(2-methylphenoxy)quinoline

InChI

InChI=1S/C16H12ClNO/c1-11-5-2-3-8-14(11)19-15-9-10-18-16-12(15)6-4-7-13(16)17/h2-10H,1H3

InChI Key

FQYLEAYGSXHJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C3C=CC=C(C3=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.